1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,5-difluorophenyl)methylidene]-5-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-Amino-1,2,5-oxadiazol-3-yl)-N’-(2,5-difluorobenzylidene)-5-(p-tolyl)-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-1,2,5-oxadiazol-3-yl)-N’-(2,5-difluorobenzylidene)-5-(p-tolyl)-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step reactions starting from readily available precursors. The general synthetic route may include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the triazole ring: This step often involves the use of azide-alkyne cycloaddition (click chemistry) to form the 1,2,3-triazole ring.
Formation of the hydrazide linkage: This can be done by reacting the triazole derivative with hydrazine or its derivatives.
Introduction of the difluorobenzylidene group: This step involves the condensation of the hydrazide with 2,5-difluorobenzaldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of the reaction conditions to improve yield and purity. This can include the use of catalysts, solvents, and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-1,2,5-oxadiazol-3-yl)-N’-(2,5-difluorobenzylidene)-5-(p-tolyl)-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit antimicrobial, antifungal, or anticancer activities.
Biology: It can be used as a probe to study biological pathways and interactions.
Materials Science: The compound may be used in the development of new materials with specific properties.
Agriculture: It may have potential as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 1-(4-Amino-1,2,5-oxadiazol-3-yl)-N’-(2,5-difluorobenzylidene)-5-(p-tolyl)-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes involved in biological processes.
Receptor binding: It may bind to specific receptors, modulating their activity.
DNA/RNA interaction: The compound may interact with nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
1-(4-Amino-1,2,5-oxadiazol-3-yl)-N’-(2,5-difluorobenzylidene)-5-(p-tolyl)-1H-1,2,3-triazole-4-carbohydrazide can be compared with other similar compounds, such as:
1,2,3-Triazole derivatives: Known for their diverse biological activities.
Oxadiazole derivatives: Studied for their antimicrobial and anticancer properties.
Hydrazide derivatives: Used in medicinal chemistry for their potential therapeutic effects.
The uniqueness of 1-(4-Amino-1,2,5-oxadiazol-3-yl)-N’-(2,5-difluorobenzylidene)-5-(p-tolyl)-1H-1,2,3-triazole-4-carbohydrazide lies in its specific combination of functional groups, which may confer unique biological and chemical properties.
Properties
Molecular Formula |
C19H14F2N8O2 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2,5-difluorophenyl)methylideneamino]-5-(4-methylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C19H14F2N8O2/c1-10-2-4-11(5-3-10)16-15(24-28-29(16)18-17(22)26-31-27-18)19(30)25-23-9-12-8-13(20)6-7-14(12)21/h2-9H,1H3,(H2,22,26)(H,25,30)/b23-9+ |
InChI Key |
JVJYAIIGUPVVJU-NUGSKGIGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4=C(C=CC(=C4)F)F |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=C(C=CC(=C4)F)F |
Origin of Product |
United States |
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